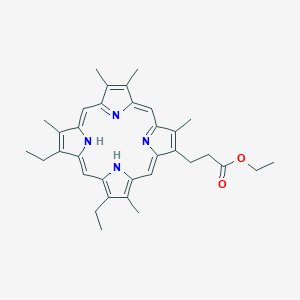

Methylpyrroporphyrin XXI ethyl ester

Descripción

Methylpyrroporphyrin XXI ethyl ester is a metalloporphyrin derivative characterized by a porphyrin macrocycle with a methyl substituent and an ethyl ester functional group. Porphyrins are tetrapyrrolic compounds critical in biological systems (e.g., heme in hemoglobin) and industrial applications, such as catalysis and photodynamic therapy (PDT). The ethyl ester modification enhances solubility in organic solvents and stabilizes the compound during synthetic or catalytic processes .

Propiedades

Número CAS |

106283-63-0 |

|---|---|

Fórmula molecular |

C34H40N4O2 |

Peso molecular |

536.7 g/mol |

Nombre IUPAC |

ethyl 3-(13,17-diethyl-3,7,8,12,18-pentamethyl-23,24-dihydroporphyrin-2-yl)propanoate |

InChI |

InChI=1S/C34H40N4O2/c1-9-23-20(6)28-14-26-18(4)19(5)27(35-26)15-29-22(8)25(12-13-34(39)40-11-3)33(38-29)16-30-21(7)24(10-2)32(37-30)17-31(23)36-28/h14-17,36-37H,9-13H2,1-8H3 |

Clave InChI |

NBEPZYDUOWMAMS-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CCC(=O)OCC)C(=C3C)C)C |

SMILES canónico |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)C)C(=C4C)CCC(=O)OCC)C(=C3C)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

The ethyl ester group in Methylpyrroporphyrin XXI distinguishes it from non-esterified porphyrins. For example:

- Zinc porphyrin (Zhao et al., 2017) : Lacks ester groups but incorporates a zinc metal center, optimizing photocatalytic activity for CO₂ reduction .

- Porphyrin dyes (Zalas et al., 2018) : Feature bulky substituents for dye-sensitized solar cells, achieving 8.5% efficiency, but suffer from poor solubility in polar solvents compared to esterified derivatives .

- Iron porphyrin (Wang et al., 2019) : Used in oxidation catalysis; ester-free structure limits compatibility with organic reaction media .

Table 1: Structural and Functional Comparison

Catalytic Performance

Ethyl ester groups can modulate electronic properties, enhancing catalytic efficiency. For instance:

- Zhao et al. (2017) reported zinc porphyrins achieving 200 mmol/g·h in CO₂ reduction, attributed to metal-centered redox activity .

- Wang et al. The ethyl ester in Methylpyrroporphyrin XXI could mitigate this via improved dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.